![molecular formula C24H6Cl6N6 B8646935 6,7,16,17,26,27-hexachloro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B8646935.png)
6,7,16,17,26,27-hexachloro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine is a complex organic compound with the molecular formula C24H6Cl6N6 and a molecular weight of 591.06 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and nitrogen atoms arranged in a specific configuration. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine typically involves organic synthesis techniques. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The exact synthetic route may vary, but it generally requires the use of specific reagents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of advanced equipment and techniques is essential to ensure the efficient production of the compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline derivatives, while substitution reactions can yield various substituted phenazine compounds .
Wissenschaftliche Forschungsanwendungen
2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of advanced materials and chemical products.
Wirkmechanismus
The mechanism of action of 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine include:
- 3,4,9,10,15,16-Hexachloro-1,6,7,12,13,18-hexaazatrinaphthylene
- 2,3,8,9,14,15-Hexachloro-5,6,11,12,17,18-hexaazatrinaphthylene
Uniqueness
What sets 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine apart from similar compounds is its specific arrangement of chlorine and nitrogen atoms, which imparts unique chemical properties and reactivity. This makes it particularly valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C24H6Cl6N6 |
|---|---|
Molekulargewicht |
591.1 g/mol |
IUPAC-Name |
6,7,16,17,26,27-hexachloro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene |
InChI |
InChI=1S/C24H6Cl6N6/c25-7-1-13-14(2-8(7)26)32-20-19(31-13)21-23(35-16-4-10(28)9(27)3-15(16)33-21)24-22(20)34-17-5-11(29)12(30)6-18(17)36-24/h1-6H |
InChI-Schlüssel |
IEPGIXRSNOEKKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C3C(=N2)C4=NC5=CC(=C(C=C5N=C4C6=NC7=CC(=C(C=C7N=C36)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B8646854.png)
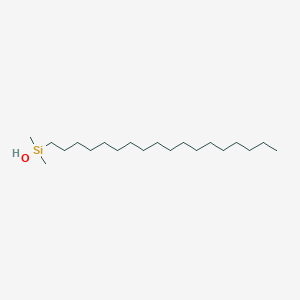



![2-Hexanone, 4-hydroxy-5-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B8646908.png)
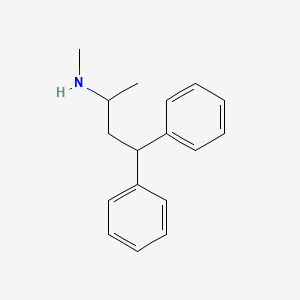

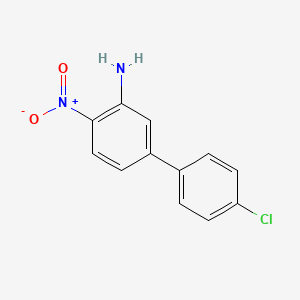
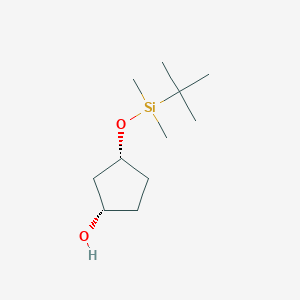
![4,5-Dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B8646923.png)
![Tert-butyl 4-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B8646925.png)
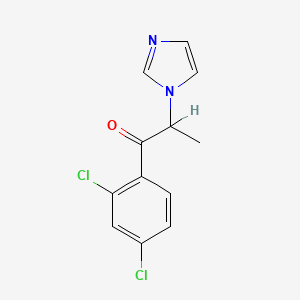
![2-[4-(2-Furylcarbonyl)-1-piperazinyl]-4-methoxypyrimidine](/img/structure/B8646949.png)
